1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a candidate for cancer therapy. The compound's unique structure allows for specific interactions with biological targets, enhancing its efficacy in therapeutic applications .
This compound is classified under the category of heterocyclic organic compounds, specifically pyrrolopyridines. It is recognized for its structural complexity and potential pharmacological properties. The synthesis and evaluation of derivatives of this compound have been documented in various scientific studies, highlighting its relevance in drug development .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- typically involves several synthetic routes. A prevalent method is the Madelung synthesis, which entails the cyclization of N-aryl amidines with α-haloketones under basic conditions. This method allows for the formation of the pyrrolopyridine core structure effectively.
Another approach includes reacting 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various substituted aldehydes to yield different derivatives. The reaction conditions often involve the use of potassium hydroxide as a base and may require refluxing to achieve optimal yields, typically ranging from 45% to 60% depending on the substituents used .
The molecular formula for 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- is C_8H_6BrF_2N. Its structure features a pyrrolopyridine backbone with a bromine atom at the fourth position and a difluoromethyl group at the second position. This specific substitution pattern is crucial for its biological activity.
The compound's molecular weight is approximately 232.04 g/mol, and it exhibits distinct chemical properties due to the presence of halogen atoms, which influence its reactivity and interaction with biological targets .
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- can undergo several types of chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation processes, and reducing agents such as lithium aluminum hydride for reduction .
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- primarily involves its interaction with FGFRs. The compound binds to the ATP-binding site of these receptors, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules that are crucial for cell proliferation and survival.
Research indicates that this compound induces apoptosis in cancer cells by disrupting FGFR signaling pathways. In vitro studies have shown that it significantly reduces cell migration and invasion capabilities in cancer models, further supporting its potential as an anti-cancer therapeutic agent .
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and during synthesis .
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)- has several significant applications in scientific research:
The difluoromethyl group (–CHF₂) represents a critical bioisostere for carbonyl, hydroxymethyl, and thiol moieties in medicinal chemistry, imparting enhanced metabolic stability and membrane permeability to heterocyclic scaffolds. For 1H-pyrrolo[2,3-b]pyridine systems, two principal electrophilic fluorination strategies enable direct difluoromethylation at the C2 position. The first approach employs chlorodifluoroacetic acid derivatives under reductive conditions, where in situ generated difluorocarbene intermediates undergo electrophilic addition to electron-rich pyrrole rings. This method typically requires anhydrous conditions and temperatures exceeding 80°C to achieve moderate yields (45-60%), albeit with challenges in regioselectivity for unsymmetrical pyrrolopyridines [2].
A more efficient second strategy leverages difluoromethylation reagents such as sodium chlorodifluoroacetate (ClCF₂CO₂Na) in the presence of copper(I) iodide catalysts. This system facilitates the chelation-directed C-H activation at the C2 position, capitalizing on the innate electron density of the pyrrolo[2,3-b]pyridine core. Optimization studies reveal that dimethylformamide (DMF) solvent at 120°C provides optimal conversion rates, yielding the 2-(difluoromethyl) motif with >75% efficiency when applied to 4-bromo-1H-pyrrolo[2,3-b]pyridine precursors. Crucially, the bromine substituent at C4 remains intact under these conditions, providing a versatile handle for subsequent functionalization [10]. The steric and electronic compatibility of this fluorination method with brominated intermediates establishes its superiority over classical halogen exchange approaches, which often suffer from over-fluorination or debromination side reactions.
The C4 bromine in 1H-pyrrolo[2,3-b]pyridine derivatives serves as a linchpin for structural diversification via palladium-catalyzed cross-coupling. This bromo substituent exhibits exceptional reactivity in both Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) reactions, enabling precise medicinal chemistry optimization. Key to successful functionalization is the chemoselective discrimination between the C4 bromide and other potential reaction sites, particularly when preserving the acid-sensitive difluoromethyl group at C2 [5].
Comparative studies of catalyst systems for Suzuki couplings reveal that Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in aqueous dioxane (3:1) at 85°C achieves >90% conversion with arylboronic acids bearing electron-donating substituents. This catalyst system demonstrates exceptional selectivity for monoarylation at C4, minimizing the formation of di-arylated byproducts (<5%). Notably, heteroaromatic boronic acids (e.g., pyridin-3-yl) require modified conditions with XPhos Pd G2 precatalyst to overcome inherent coordination challenges, achieving yields of 68-75% after 12-hour reactions [5]. For C–N bond formation, Buchwald-Hartwig amination with secondary amines necessitates RuPhos Pd G2 precatalyst and sodium tert-butoxide base in anhydrous toluene. This system efficiently couples morpholine and N-methylpiperazine at C4 while preserving the difluoromethyl moiety, though primary amines require bulky phosphine ligands (e.g., XPhos) to suppress protodebromination side reactions (<10% yield loss) [2] [5].
Table 1: Catalyst Systems for C4 Functionalization of 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine
| Reaction Type | Optimal Catalyst System | Reaction Conditions | Yield Range | Key Limitations |
|---|---|---|---|---|
| Suzuki (aryl) | Pd₂(dba)₃ / SPhos (2 mol%) | Dioxane/H₂O (3:1), 85°C, 8h | 75-92% | Electron-poor arenes: 60-70% yield |
| Suzuki (heteroaryl) | XPhos Pd G2 (3 mol%) | EtOH/toluene (1:1), 90°C, 12h | 68-75% | Requires anhydrous conditions |
| Buchwald (2° amines) | RuPhos Pd G2 (4 mol%) | Toluene, 100°C, 6h | 70-85% | Primary amines: <50% without XPhos |
| Buchwald (anilines) | Pd(OAc)₂ / RuPhos (5 mol%) | tBuOH, 90°C, 12h | 60-78% | Ortho-substituted anilines <45% yield |
Strategic pathways to access 4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine diverge in their sequence of halogen introduction and nitrogen protection protocols, significantly impacting overall efficiency. Route A (amination-first approach) initiates with palladium-catalyzed amination at C4 of 4-chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine, followed by Suzuki coupling at C2. However, this route suffers from incomplete amination conversion (33% yield) and problematic iodination inefficiency (<15% yield) in downstream steps, rendering it impractical for gram-scale synthesis [5].
Conversely, Route B prioritizes chemoselective Suzuki coupling at the C2-iodo position of 4-chloro-2-iodo-1-(SEM)-pyrrolo[2,3-b]pyridine before amination. Employing Pd₂(dba)₃ catalyst with SPhos ligand in dioxane/water (3:1), this sequence achieves 68-75% yield for C2-arylation while preserving the C4-chloro substituent. Subsequent Buchwald-Hartwig amination at C4 then proceeds efficiently (70-85% yield), circumventing the problematic iodination step. The trimethylsilylethoxymethyl (SEM) protecting group proves essential in both routes to prevent N-H coordination during metal-catalyzed steps, though its removal with trifluoroacetic acid introduces challenges with formaldehyde-mediated side products, including tricyclic eight-membered ring derivatives [5].
Table 2: Comparison of Brominated Pyrrolo[2,3-b]pyridine Building Blocks
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| 4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Not Specified | C₈H₅BrF₂N₂ | 247.04 | Core substrate for kinase inhibitors |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 348640-06-2 | C₇H₅BrN₂ | 197.04 | Precursor for C2 functionalization |
| 6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 2090237-47-9 | C₈H₅BrF₂N₂ | 247.04 | Isomeric kinase inhibitor intermediate |
| 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | Not Specified | C₇H₄BrIN₂ | 322.94 | Cross-coupling precursor |
The multi-step synthesis of 4-bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demands meticulous optimization of catalyst loading, solvent polarity, and reaction atmosphere to maximize yield while suppressing decomposition pathways. Electrophilic fluorination steps exhibit pronounced solvent dependence, with aprotic polar solvents (DMF, NMP) outperforming protic or non-polar alternatives. DMF uniquely enhances the solubility of sodium chlorodifluoroacetate while facilitating copper-catalyzed C-H activation, achieving 78% conversion compared to <35% in THF or methanol. Crucially, degassed anhydrous DMF is mandatory to prevent copper oxidation and hydrolysis of the difluoromethyl intermediate [10].
For Suzuki-Miyaura couplings at C4, systematic catalyst screening identified Pd₂(dba)₃/SPhos as superior to alternatives like Pd(PPh₃)₄ or PEPPSI-IPr for minimizing protodebromination (<3% vs. 15-20%). The aqueous co-solvent ratio proves critical: dioxane/water (3:1) optimally balances boronic acid solubility and catalyst stability, whereas higher water content promotes hydrolysis of the difluoromethyl group. Meanwhile, Buchwald-Hartwig aminations require rigorous exclusion of oxygen and anhydrous toluene to prevent palladium black formation and maintain catalytic activity over extended reaction times (12-18h) [5].
Table 3: Optimized Conditions for Critical Reaction Steps
| Synthetic Step | Optimal Catalyst/Ligand | Solvent System | Temperature | Key Side Reactions Suppressed |
|---|---|---|---|---|
| C2-Difluoromethylation | CuI / Phenanthroline (10 mol%) | DMF (anhydrous) | 120°C | Dehalogenation, Over-fluorination |
| Suzuki (C4-arylation) | Pd₂(dba)₃ / SPhos (2 mol%) | Dioxane/H₂O (3:1) | 85°C | Di-arylation, Protodebromination |
| Buchwald Amination | RuPhos Pd G2 (4 mol%) | Toluene (anhydrous) | 100°C | Reductive dehalogenation, SEM cleavage |
| SEM Deprotection | TFA (excess) | Dichloromethane | 25°C | Formaldehyde adducts, Dimerization |
Post-coupling workup protocols significantly influence purity, as residual palladium can catalyze decomposition during downstream processing. Triphenylphosphine oxide washes (5% in THF) effectively reduce Pd contamination to <50 ppm without affecting the acid-sensitive difluoromethyl group – a critical improvement over thiourea-based scavengers that promote defluorination. Final purification via gradient silica chromatography (ethyl acetate/hexane with 0.1% triethylamine modifier) achieves >98% purity by HPLC, essential for biological evaluation of kinase inhibitor candidates derived from this scaffold [2] [5] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6